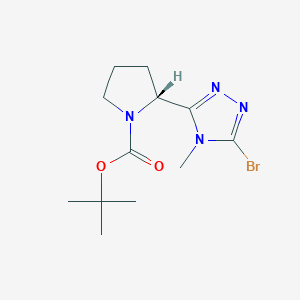![molecular formula C21H14N4O2S B2560356 2-[(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one CAS No. 1105236-79-0](/img/structure/B2560356.png)
2-[(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one is a compound that features complex heterocyclic structures
Preparation Methods
Synthetic Routes and Reaction Conditions
Thieno[3,2-d]pyrimidinone Formation: : Begin with the synthesis of the thieno[3,2-d]pyrimidinone core, typically through a cyclization reaction. Reagents such as thiourea and α,β-unsaturated carbonyl compounds can be used, often in the presence of acid catalysts like hydrochloric or sulfuric acid.
Phenyl Substitution: : Introduce the phenyl group via nucleophilic aromatic substitution or using a Grignard reagent (phenylmagnesium bromide) in an inert solvent like ether under reflux conditions.
Pyrido[1,2-a]pyrimidinone Assembly: : Synthesize the pyrido[1,2-a]pyrimidinone fragment through a cyclization involving 2-aminopyridine derivatives, often under basic conditions.
Condensation and Final Cyclization: : The two heterocycles are then linked through a condensation reaction, usually involving reagents like formaldehyde under basic or acidic conditions, followed by cyclization to form the final product.
Industrial Production Methods
Industrial production methods might involve similar routes but often employ continuous flow techniques and large-scale reactors to ensure higher yields and purity. Catalysts and reagents are optimized for large-scale processing, with emphasis on cost-effectiveness and minimizing environmental impact.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : Can undergo oxidation reactions, especially at the thieno and pyrimidinone rings, using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: : Reduction reactions, typically involving the carbonyl groups, can be performed using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: : The compound can undergo substitution reactions, especially nucleophilic substitutions at positions susceptible to electron-rich environments.
Common Reagents and Conditions
Oxidation: : Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)
Reduction: : Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: : Grignard reagents, nucleophilic agents
Major Products Formed
Oxidation Products: : Hydroxylated derivatives, sulfoxides, and sulfones.
Reduction Products: : Alcohols, dihydro derivatives.
Substitution Products: : Various alkylated or arylated analogs, depending on the substituents used.
Scientific Research Applications
Chemistry
Catalysis: : Used as a catalyst in organic reactions due to its stable heterocyclic structure.
Materials Science: : Incorporated into polymers for enhanced electrical and thermal properties.
Biology and Medicine
Enzyme Inhibition: : Acts as an inhibitor for certain enzymes, offering potential in drug development.
Antimicrobial Agents: : Shows activity against certain bacteria and fungi, making it a candidate for antimicrobial drug development.
Industry
Pharmaceuticals: : Used in the synthesis of complex pharmaceutical compounds.
Mechanism of Action
The compound's mechanism of action generally involves interaction with specific molecular targets such as enzymes or receptors. Its heterocyclic structure allows it to mimic natural substrates, leading to inhibition or activation of biological pathways. The phenyl and thieno groups enhance its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
2-[(4-oxo-7-methylthieno[3,2-d]pyrimidin-3(4H)-yl)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one
2-[(4-oxo-7-ethylthieno[3,2-d]pyrimidin-3(4H)-yl)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one
Uniqueness
The phenyl group in 2-[(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one imparts distinct electronic properties, influencing its reactivity and binding affinity. This makes it a more versatile compound in various applications compared to its analogs with different substituents.
Properties
IUPAC Name |
3-[(4-oxopyrido[1,2-a]pyrimidin-2-yl)methyl]-7-phenylthieno[3,2-d]pyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14N4O2S/c26-18-10-15(23-17-8-4-5-9-25(17)18)11-24-13-22-19-16(12-28-20(19)21(24)27)14-6-2-1-3-7-14/h1-10,12-13H,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZVOKYJBSYALJW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CSC3=C2N=CN(C3=O)CC4=CC(=O)N5C=CC=CC5=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-(4-chlorophenyl)-2-{[6-(2,4-dimethyl-1,3-thiazol-5-yl)pyridazin-3-yl]sulfanyl}acetamide](/img/structure/B2560282.png)
![N-(1-cyanocyclopentyl)-2-({5-[(3-ethoxypropyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)acetamide](/img/structure/B2560284.png)

![1-[4-(4-fluorophenyl)piperazin-1-yl]-2-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}ethanone](/img/structure/B2560287.png)
![1-(tert-butyl)-6-(3,5-dimethoxybenzyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B2560288.png)
![tert-butyl N-{[(3-fluorophenyl)carbamoyl]methyl}carbamate](/img/structure/B2560289.png)
![Benzo[d]thiazol-6-yl(3-(3-methyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone](/img/structure/B2560291.png)
![(E)-N-(2-bromophenyl)-2-cyano-3-[1-(3,5-dichlorophenyl)-2,5-dimethylpyrrol-3-yl]prop-2-enamide](/img/structure/B2560292.png)
![5-Bromo-N-[2-methoxy-2-(3-methoxyphenyl)ethyl]pyrimidin-2-amine](/img/structure/B2560294.png)
![(2Z)-2-[(2-fluorophenyl)methylidene]-6-methoxy-2,3-dihydro-1-benzofuran-3-one](/img/structure/B2560296.png)
